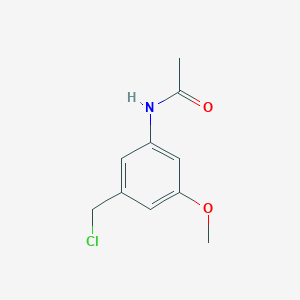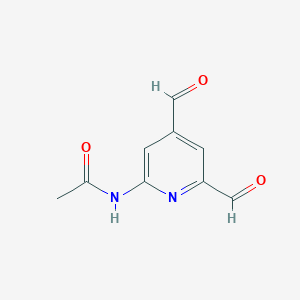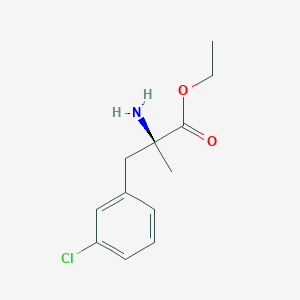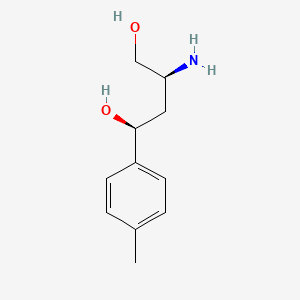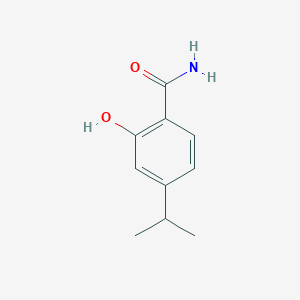
2-Hydroxy-4-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-HYDROXY-4-(PROPAN-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-4-(PROPAN-2-YL)BENZAMIDE can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly. The reaction typically involves the following steps:
- Preparation of the catalyst (diatomite earth@IL/ZrCl4).
- Mixing the carboxylic acid and amine in the presence of the catalyst.
- Ultrasonic irradiation to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-HYDROXY-4-(PROPAN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a metal catalyst.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzamides.
Wissenschaftliche Forschungsanwendungen
2-HYDROXY-4-(PROPAN-2-YL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and polymers.
Wirkmechanismus
The mechanism of action of 2-HYDROXY-4-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play crucial roles in its binding affinity to enzymes and receptors. The compound can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-HYDROXYBENZAMIDE: Lacks the isopropyl group, making it less hydrophobic.
4-(PROPAN-2-YL)BENZAMIDE: Lacks the hydroxyl group, affecting its reactivity and binding properties.
2-HYDROXY-4-METHYLBENZAMIDE: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
2-HYDROXY-4-(PROPAN-2-YL)BENZAMIDE is unique due to the presence of both hydroxyl and isopropyl groups, which enhance its solubility, reactivity, and potential biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
2-hydroxy-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-6(2)7-3-4-8(10(11)13)9(12)5-7/h3-6,12H,1-2H3,(H2,11,13) |
InChI-Schlüssel |
NLKNQCCZXYZVJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


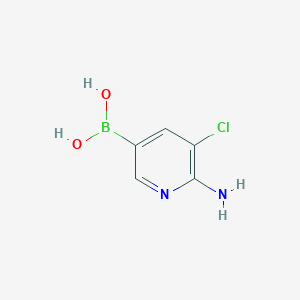

![N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14852622.png)
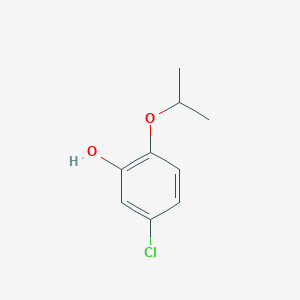
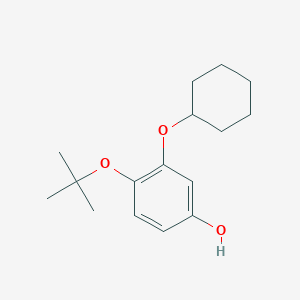

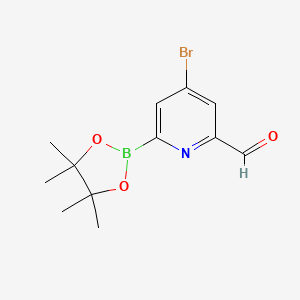
![3,4-Bis[[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one](/img/structure/B14852660.png)
![1H-Pyrazolo[4,3-C]pyridine, 5-oxide](/img/structure/B14852667.png)
